molecular formula C19H15N5O4S2 B12482960 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B12482960
M. Wt: 441.5 g/mol
InChI Key: RAXNBVJFHHQWTG-UHFFFAOYSA-N
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Description

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features both benzimidazole and benzothiazole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole and benzothiazole intermediates. The benzimidazole intermediate can be synthesized by reacting o-phenylenediamine with acetic anhydride, followed by thiolation to introduce the sulfanyl group. The benzothiazole intermediate can be prepared by reacting 2-aminothiophenol with nitrobenzaldehyde under acidic conditions. Finally, these intermediates are coupled under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The acetyl group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various acylated derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole and benzothiazole moieties are known to bind to various biological targets, potentially disrupting normal cellular processes and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as albendazole and mebendazole, which are known for their antiparasitic activities.

    Benzothiazole derivatives: Such as riluzole and pramipexole, which are used in the treatment of neurological disorders.

Uniqueness

What sets 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide apart is its unique combination of benzimidazole and benzothiazole moieties, which may confer a broader range of biological activities compared to compounds containing only one of these structures.

Properties

Molecular Formula

C19H15N5O4S2

Molecular Weight

441.5 g/mol

IUPAC Name

2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C19H15N5O4S2/c1-10(29-19-21-13-5-3-4-6-15(13)23(19)11(2)25)17(26)22-18-20-14-8-7-12(24(27)28)9-16(14)30-18/h3-10H,1-2H3,(H,20,22,26)

InChI Key

RAXNBVJFHHQWTG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])SC3=NC4=CC=CC=C4N3C(=O)C

Origin of Product

United States

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